6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid
Overview
Description
6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid is a chemical compound with a pyridine ring substituted with ethoxycarbonyl and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid typically involves the esterification of pyridine derivatives. One common method is the reaction of 2-hydroxypyridine-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The ethoxycarbonyl group can participate in esterification reactions, modifying the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-(Ethoxycarbonyl)pyridine-2-carboxylic acid
- 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid
Uniqueness
6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the pyridine ring, which provides distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
6-ethoxycarbonyl-2-oxo-1H-pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(14)6-4-3-5(8(12)13)7(11)10-6/h3-4H,2H2,1H3,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPZWZXXZKTUMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C(=O)N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87762-51-4 | |
Record name | 6-(ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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